Heme arginate is classified as a heme derivative and is produced through the synthetic modification of heme with L-arginine. It is primarily sourced from pharmaceutical preparations designed for intravenous administration. The compound is recognized for its stability due to the presence of arginine, which prevents rapid degradation of heme .
Heme arginate can be synthesized through various methods, most notably through the reaction of heme with L-arginine in specific buffer solutions. The synthesis involves:
The stability of heme arginate is enhanced by its formulation in a protein buffer, which also aids in its solubility and reduces potential side effects during intravenous administration .
The molecular structure of heme arginate consists of a central iron atom coordinated within a porphyrin ring, which is further complexed with L-arginine. The presence of L-arginine stabilizes the compound and enhances its solubility in aqueous solutions.
The structural integrity allows for effective interaction with biological systems, particularly in restoring heme levels within cells .
Heme arginate participates in several biochemical reactions within the body:
The pharmacokinetics of heme arginate indicate that it has a relatively short half-life, necessitating multiple doses during treatment regimens .
The mechanism by which heme arginate exerts its therapeutic effects involves:
Clinical studies have shown significant reductions in urinary excretion levels of these precursors following treatment with heme arginate, correlating with symptom relief in patients experiencing acute porphyric attacks .
Heme arginate has several important applications in medicine:
Heme arginate (ferriheme L-argininate) is a coordination complex formed by the chelation of ferric iron (Fe³⁺) to protoporphyrin IX, coupled with the amino acid L-arginine. Its molecular formula is C₄₀H₄₆FeN₈O₆, with a molecular weight of 790.70 g/mol and a CAS registry number of 100438-92-4 [4] [7]. The compound crystallizes as a dark brown solid with solubility limited to aqueous solutions above pH 7.4. Arginine's guanidinium group enables electrostatic interactions with the porphyrin ring, forming a stable complex that prevents the dimerization and oxidative degradation observed in native hemin solutions [9].
Table 1: Structural and Stability Parameters of Heme Arginate
Property | Specification | Experimental Conditions |
---|---|---|
Molecular Weight | 790.70 g/mol | Calculated from empirical formula |
Elemental Composition | C:60.76%; H:5.86%; Fe:7.06%; N:14.17%; O:12.14% | Elemental analysis |
Aqueous Solubility | >50 mg/mL | pH 7.4, 25°C |
Plasma Half-life (Initial) | 10.8 ± 0.6 hours | Human intravenous administration |
Degradation Rate | <5% over 24 hours | 0.9% saline, 25°C |
Shelf Life | >2 years | 4°C, protected from light |
Stability studies demonstrate that heme arginate retains >95% integrity after two years at 6°C, contrasting sharply with hematin (alkaline hemin), which undergoes rapid degradation to hematin-hydroxide aggregates within hours of reconstitution [9]. This stability arises from arginine’s role in sterically hindering axial coordination sites on the iron center, reducing susceptibility to nucleophilic attack. Fourier-transform infrared spectroscopy confirms coordination through arginine’s carboxylate oxygen and α-amino nitrogen, evidenced by characteristic Fe–N (210 cm⁻¹) and Fe–O (450 cm⁻¹) vibrational bands [9].
Following intravenous administration, heme arginate exhibits dose-linear pharmacokinetics. In humans, a 3 mg/kg dose yields a plasma elimination half-life of 10.8 ± 0.6 hours, with total plasma clearance of 3.7 ± 0.4 mL/min and a volume of distribution of 3.37 ± 0.34 L, indicating limited extravascular penetration [2]. Notably, repeated dosing alters kinetics: the half-life extends to 18.1 ± 1.4 hours after four consecutive daily doses due to heme oxygenase-1 (HO-1) induction and subsequent depletion of hemopexin, the primary heme-scavenging protein [2] [6].
Metabolism occurs via three primary pathways:
Table 2: Key Pharmacokinetic Parameters of Heme Arginate
Parameter | Single Dose | Repeated Dosing (4 days) | Species |
---|---|---|---|
Elimination Half-life | 10.8 ± 0.6 h | 18.1 ± 1.4 h | Human |
Plasma Clearance | 3.7 ± 0.4 mL/min | 2.1 ± 0.3 mL/min | Human |
Volume of Distribution | 3.37 ± 0.34 L | 4.02 ± 0.41 L | Human |
Hepatic Uptake Fraction | >80% | >90% | Rat |
HO-1 Induction Fold | 2.1 ± 0.3 | 4.5 ± 0.6 | Mouse |
Heme arginate’s high-affinity binding to hemopexin (Kd = 10⁻¹³ M) facilitates targeted delivery to hepatocytes via the CD91 receptor, minimizing renal excretion and free heme-mediated oxidative stress [4] [6].
Heme arginate’s therapeutic superiority stems from its physicochemical and biochemical advantages over native heme and hematin:
Table 3: Comparative Properties of Heme-Based Therapeutics
Property | Heme Arginate | Hematin | Native Heme |
---|---|---|---|
Chemical Formula | C₄₀H₄₆FeN₈O₆ | C₃₄H₃₃FeN₄O₄ | C₃₄H₃₂FeN₄O₄ |
Aqueous Stability | >24 h (pH 7.4) | <4 h (pH 7.4) | <1 h (pH 7.4) |
Plasma Half-life | 10.8 h | 6–8 h | <1 h |
ALAS1 Suppression EC₅₀ | 1.2 μM | 3.5 μM | 0.8 μM |
HO-1 Induction EC₅₀ | 5.0 μM | 2.1 μM | 0.5 μM |
Clinical Phlebitis Rate | 3–5% | 15–30% | Not applicable |
The arginine moiety confers additional benefits: it neutralizes the positive charge on ferric heme, reducing electrostatic aggregation, and provides a substrate for nitric oxide synthase, potentially enhancing vasodilation in ischemic tissues [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7